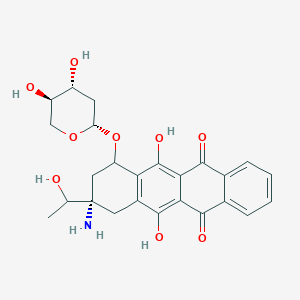
Aflatoxin G2-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione, also known as (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione, is a useful research compound. Its molecular formula is C₁₇H₁₁D₃O₇ and its molecular weight is 333.31. The purity is usually 95%.
BenchChem offers high-quality (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lebensmittelsicherheit und Vermeidung von Pflanzenkrankheiten
Aflatoxine, einschließlich Aflatoxin G2-d3, sind sekundäre Metaboliten, die von verschiedenen Pilzarten und Schimmelpilzen produziert werden {svg_1}. Sie kontaminieren eine große Anzahl von Lebensmittelrohstoffen und regionalen Feldfrüchten während der Vor- und Nachernte {svg_2}. Aflatoxin G2 wird von Aspergillus parasiticus synthetisiert und kann eine große Bandbreite an Lebensmittelrohstoffen kontaminieren, darunter Getreide (Mais, Sorghum, Perlhirse, Reis und Weizen), Ölsaaten (Erdnuss, Sojabohne, Sonnenblume und Baumwolle), Gewürze, Nüsse und verschiedene Milchprodukte {svg_3}. Daher ist das Verständnis und die Erforschung von this compound für die Lebensmittelsicherheit und die Verhinderung von Pflanzenkrankheiten von entscheidender Bedeutung.
Studien zur gesundheitlichen Auswirkung
Aflatoxine, einschließlich this compound, sind bekannt dafür, die Gesundheit von Tieren und Menschen aufgrund ihrer krebserregenden Eigenschaften zu schädigen {svg_4}. Sie werden von Aspergillus flavus und Aspergillus parasiticus freigesetzt {svg_5}. This compound wird als eine Art von Aflatoxin ebenfalls hinsichtlich seiner gesundheitlichen Auswirkungen untersucht.
Landwirtschaftliche Wirtschaft
Aflatoxin-Kontamination in Feldfrüchten ist eine globale Bedrohung, die die Sicherheit von Lebensmitteln und Futtermitteln beeinträchtigt und auch die landwirtschaftliche Wirtschaft und kleine, landwirtschaftlich abhängige Industrien beeinflusst {svg_6}. Daher kann die Erforschung von this compound dazu beitragen, seine Auswirkungen auf die landwirtschaftliche Wirtschaft zu verstehen.
Sicherheit von tierischen Nebenprodukten
Aflatoxine werden in den Nebenprodukten von Tieren wie Milchprodukten gefunden {svg_7}. Daher kann die Erforschung von this compound dazu beitragen, die Sicherheit von tierischen Nebenprodukten zu gewährleisten.
Sicherheit bei Lagerung und Transport
Feldfrüchte können während des Ernte-, Lagerungs- und Transportprozesses durch Pilze kontaminiert werden, was zur Produktion verschiedener Mykotoxine führt {svg_8}. Daher kann die Erforschung von this compound dazu beitragen, die Sicherheit während der Lagerung und des Transports von Feldfrüchten zu gewährleisten.
Wirkmechanismus
Aflatoxin G2-d3, also known as (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione, is a potent mycotoxin produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus . This compound has significant implications for human and animal health due to its toxic and carcinogenic properties .
Target of Action
The primary targets of this compound are the liver proteins and DNA . The compound’s interaction with these targets can lead to acute aflatoxicosis and hepatocellular carcinoma .
Mode of Action
This compound interacts with its targets through a process of biotransformation in the liver . The compound is metabolized into a reactive form, Aflatoxin B1-8,9-exo-epoxide, which binds to DNA and albumin in blood serum . This binding forms adducts, leading to DNA damage .
Biochemical Pathways
The this compound affects the DNA repair mechanism, specifically the nucleotide excision repair (NER) pathway . The compound’s interaction with this pathway can lead to mutations and genetic instability, contributing to its carcinogenic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for understanding its bioavailability. The compound is absorbed in the gastrointestinal tract, distributed primarily to the liver, metabolized into reactive forms, and excreted via the bile . These processes influence the compound’s bioavailability and toxicity .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage, mutations, and the induction of oxidative stress . These effects can lead to acute aflatoxicosis, characterized by liver damage, and chronic effects such as hepatocellular carcinoma .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Conditions like high temperature and moisture favor the production of aflatoxins by Aspergillus species . Furthermore, the compound’s stability and resistance to degradation under various conditions contribute to its persistence in the environment .
Eigenschaften
IUPAC Name |
(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVRWVBBXIRMA-QVDKJMHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217758-21-8 |
Source


|
| Record name | (7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-(methoxy-d3)-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran -1,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)
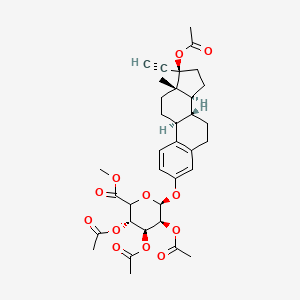

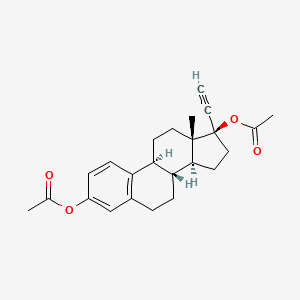
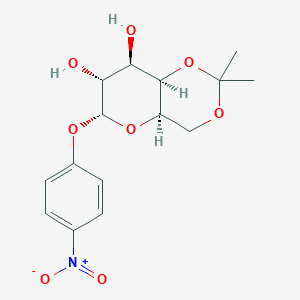

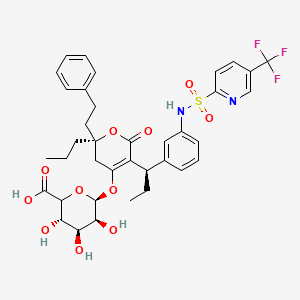
![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

